molecular formula C10H15N3O2 B2478157 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione CAS No. 2415452-31-0

1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione

Cat. No.: B2478157
CAS No.: 2415452-31-0
M. Wt: 209.249
InChI Key: KRXAJPURDNBWCG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step may involve the alkylation of the pyrazine ring using cyclopropylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

    Industry: Use in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-4-aminopyrazine-2,3-dione
  • 1-(Cyclopropylmethyl)-4-(methylamino)pyrazine-2,3-dione
  • 1-(Cyclopropylmethyl)-4-(ethylamino)pyrazine-2,3-dione

Uniqueness

1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is unique due to the presence of both the cyclopropylmethyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-11(2)13-6-5-12(7-8-3-4-8)9(14)10(13)15/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAJPURDNBWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=CN(C(=O)C1=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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